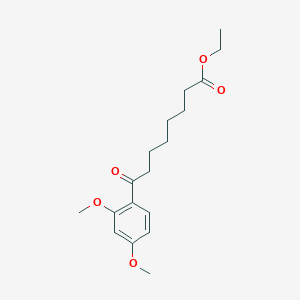

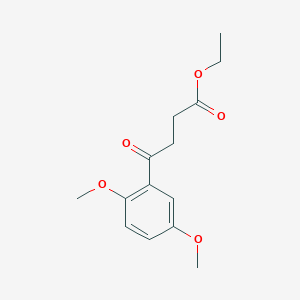

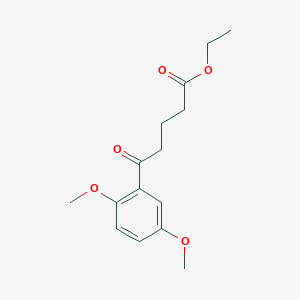

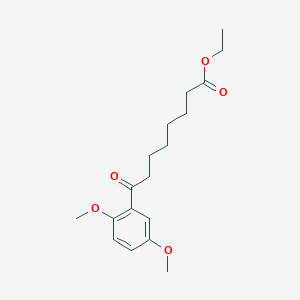

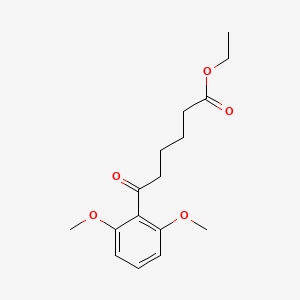

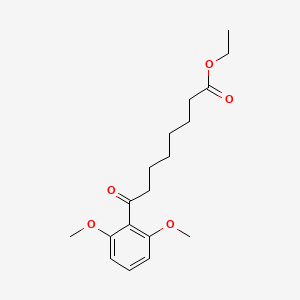

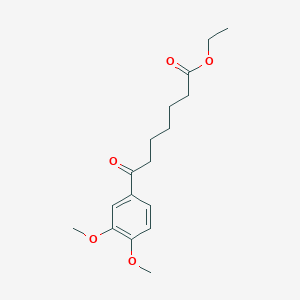

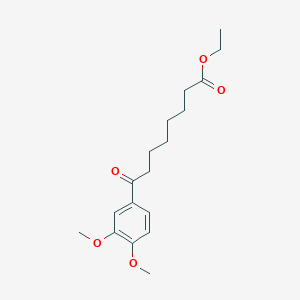

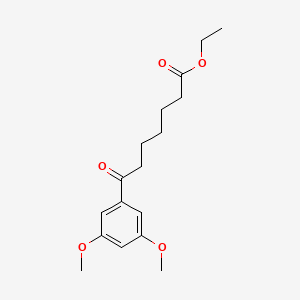

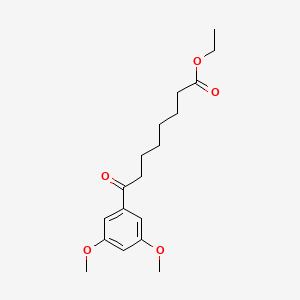

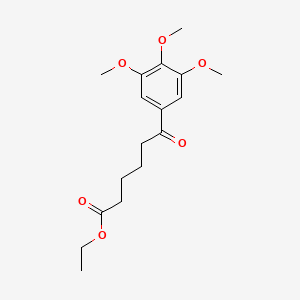

Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

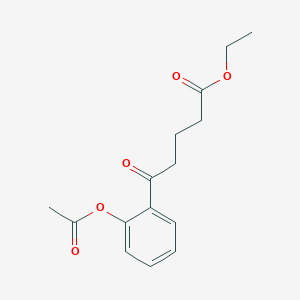

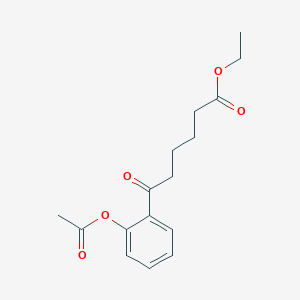

The compound "Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate" has not been directly studied in the provided papers. However, similar ethyl ester compounds have been synthesized and analyzed, which can provide insights into the potential characteristics of the compound . For instance, ethyl ester compounds are known to participate in Michael-Aldol condensation reactions, as seen with ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate . Additionally, ethyl esters can be synthesized through multi-component condensation reactions, as demonstrated by the synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate . These reactions often result in compounds with complex molecular structures that can be confirmed using techniques such as X-ray diffraction .

Synthesis Analysis

The synthesis of ethyl ester compounds typically involves condensation reactions. For example, a Michael-Aldol condensation was used to obtain a compound with a cyclohexanone ring in a chair conformation . Another synthesis method involved a three-component condensation of benzaldehyde, ethyl acetoacetate, and malononitrile in the presence of an acid catalyst . These methods suggest that the synthesis of "Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate" could potentially involve similar condensation reactions using appropriate starting materials and catalysts.

Molecular Structure Analysis

The molecular structures of ethyl ester compounds can be quite intricate, with various substituents affecting the overall conformation. For instance, the cyclohexanone ring can adopt a chair conformation with substituents in axial and equatorial positions . Single crystal X-ray diffraction data can reveal details such as space group, unit cell parameters, and molecular disorder . These findings suggest that "Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate" would likely have a complex structure that could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

Ethyl ester compounds can participate in a range of chemical reactions. The presence of activated unsaturated systems in these molecules allows them to undergo conjugated addition reactions with carbanions in the presence of basic catalysts . This reactivity is significant as it can lead to a multitude of biological activities. Therefore, "Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate" may also exhibit similar reactivity, which could be explored for potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl ester compounds can be determined using various spectroscopic techniques, such as FT-IR, NMR, and ESI-MS . Computational methods like DFT can provide insights into molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energies . These properties are crucial for understanding the behavior of the compound in different environments and for predicting its reactivity. The analysis of "Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate" would likely involve similar investigative techniques to fully characterize its properties.

Scientific Research Applications

Reactivity and Synthesis

Unusual Stabilities and Reactivities of Related Compounds : Research by Wada et al. (1997) explored the reactivities of similar compounds with trimethoxyphenyl groups, revealing unusual stabilities and inertness in certain chemical environments, which might be relevant to Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate (Wada et al., 1997).

Synthesis Techniques : Zeng Wei-chua (2013) demonstrated a one-pot synthesis approach for a closely related compound, Ethyl( E)-3-(3,4,5-trimethoxyphenyl) acrylate, using Knoevenagel condensation. This process could provide insights into efficient synthesis methods for Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate (Zeng Wei-chua, 2013).

Mechanism of Action

- The primary targets of Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate remain undisclosed in the literature. However, in drug discovery, understanding the target is crucial for rationalizing phenotypic effects and predicting potential side effects .

Target of Action

Researchers should explore its targets, pathways, and environmental context to unlock its full therapeutic potential . 🌟

Safety and Hazards

Future Directions

The future directions in the research of similar compounds involve structural modifications to improve their antiproliferative activities. For instance, a VERU-111 analogue 13f was found to be significantly more potent than VERU-111, suggesting that further structural modifications could lead to more potent compounds .

properties

IUPAC Name |

ethyl 6-oxo-6-(3,4,5-trimethoxyphenyl)hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O6/c1-5-23-16(19)9-7-6-8-13(18)12-10-14(20-2)17(22-4)15(11-12)21-3/h10-11H,5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYVXULSYBJDJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.